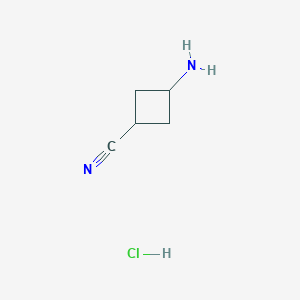

3-Aminocyclobutane-1-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

3-aminocyclobutane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZBWDSIAXVWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523572-04-4 | |

| Record name | 3-aminocyclobutane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutane-1-carbonitrile Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a versatile building block of increasing importance in medicinal chemistry. We will delve into its core chemical and physical properties, established synthetic routes, characteristic reactivity, and its applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Value of Strained Scaffolds

In the landscape of medicinal chemistry, small, conformationally constrained carbocycles are invaluable tools. The cyclobutane ring, in particular, offers a unique three-dimensional structure that can impart favorable properties to drug candidates, such as improved metabolic stability, reduced planarity, and the ability to orient key pharmacophoric groups in a precise manner[1]. This compound emerges as a particularly useful bifunctional building block, providing two reactive handles—an amine and a nitrile—on a rigid scaffold, enabling the synthesis of diverse and structurally novel compound libraries.

Chapter 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

Identification and Core Properties

The hydrochloride salt form of 3-Aminocyclobutane-1-carbonitrile enhances its stability and handling properties as a solid.

| Identifier | Value | Source |

| CAS Number | 1523572-04-4 | ChemShuttle |

| Molecular Formula | C₅H₉ClN₂ | Derived |

| Molecular Weight | 132.59 g/mol | Derived |

| IUPAC Name | 3-aminocyclobutane-1-carbonitrile;hydrochloride | --- |

| Physical Form | Solid | Sigma-Aldrich[2] (Analog) |

| Storage | Store at room temperature, under inert gas | ChemicalBook[3] (Analog) |

Note: Data for the exact carbonitrile hydrochloride is limited; some properties are inferred from closely related analogs like methyl 3-aminocyclobutane-1-carboxylate hydrochloride.

Stereochemistry

The 1,3-disubstituted cyclobutane ring can exist as cis and trans diastereomers. The specific spatial arrangement of the amino and carbonitrile groups is critical as it profoundly influences how the molecule interacts with biological targets[4]. The relative stereochemistry must be rigorously controlled during synthesis and confirmed by analytical techniques.

Spectral Analysis (Predicted)

While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. This predictive insight is crucial for chemists to quickly identify and confirm the structure during synthesis.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. One would anticipate multiplets for the ring protons (CH and CH₂ groups) and a broad singlet for the amine (NH₂) protons, which may exchange with D₂O. The proton alpha to the nitrile group and the proton alpha to the amino group would be key diagnostic signals.

-

¹³C NMR: The carbon NMR would show distinct signals for the two CH carbons of the cyclobutane ring, one bearing the amino group and one the nitrile. A signal for the CH₂ carbons and a characteristic signal for the nitrile carbon (C≡N) in the 115-125 ppm region would be expected.

-

IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2240 cm⁻¹ for the C≡N stretch and N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a parent ion for the free base (C₅H₈N₂) at m/z ≈ 84.07.

Chapter 2: Synthesis and Manufacturing

The synthesis of functionalized cyclobutanes can be challenging, but several strategies have been developed. A common conceptual approach involves the [2+2] cycloaddition or the manipulation of pre-existing cyclobutane cores.

A Plausible Synthetic Pathway

A logical synthetic route could start from a commercially available precursor like 3-oxocyclobutane-1-carboxylic acid. The following workflow illustrates a potential multi-step synthesis.

Caption: A potential synthetic workflow from a ketone precursor.

Experimental Protocol: Reductive Amination

This protocol details the conversion of a ketone intermediate to the final amine, a pivotal step in the synthesis.

Objective: To synthesize 3-Aminocyclobutane-1-carbonitrile from 3-Oxocyclobutane-1-carbonitrile via reductive amination.

Materials:

-

3-Oxocyclobutane-1-carbonitrile

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (2M in diethyl ether)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-Oxocyclobutane-1-carbonitrile (1.0 equiv) and ammonium acetate (5-10 equiv). Dissolve the solids in anhydrous DCM.

-

Scientist's Note: An excess of the ammonia source (ammonium acetate) is used to drive the equilibrium towards imine formation, maximizing the yield of the desired product.

-

-

Reductant Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 15 minutes.

-

Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone starting material than the intermediate iminium ion, which minimizes the formation of the alcohol side-product. Portion-wise addition at low temperature helps control the reaction rate.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Scientist's Note: The bicarbonate quench neutralizes the acidic reaction medium and destroys any remaining reducing agent.

-

-

Purification (Free Base): Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

Chapter 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups.

-

The Amino Group: As a primary amine, it readily undergoes standard transformations such as N-acylation with acyl chlorides or anhydrides, N-alkylation with alkyl halides, and formation of ureas, sulfonamides, and amides via coupling reactions (e.g., using EDC/HOBt)[5]. These reactions are fundamental in library synthesis for structure-activity relationship (SAR) studies.

-

The Nitrile Group: The carbonitrile is a versatile functional group. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids, by reaction with azides.

-

This dual functionality allows for the molecule to be used as a scaffold, extending in two different vectors to explore chemical space.

Chapter 4: Applications in Medicinal Chemistry and Drug Discovery

The rigid cyclobutane core is an attractive alternative to more flexible alkyl chains or other ring systems like cyclopentane or piperidine[1][6]. Its incorporation can significantly impact a molecule's pharmacological profile.

Role as a Bioisostere and Scaffold

-

Conformational Constraint: Replacing a flexible linker with the cyclobutane scaffold locks the relative orientation of the amino and nitrile (or derivative) groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.

-

Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can increase the fraction of sp³ carbons (Fsp³) in a molecule. This is often correlated with improved solubility, reduced toxicity, and better clinical success rates.

-

Vectorial Exploration: As a 1,3-disubstituted scaffold, it allows chemists to project functional groups into distinct regions of a binding pocket, making it an excellent tool for lead optimization.

Drug Discovery Workflow Integration

The building block is typically used in the lead discovery and optimization phases of a drug discovery campaign.

Caption: Use of the building block in a drug discovery workflow.

Chapter 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

-

Safety: Based on analogous compounds, this compound should be considered harmful if swallowed or inhaled and may cause skin and serious eye irritation[3]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air. Storing at room temperature is generally acceptable[2][3].

Conclusion

This compound is a high-value building block for medicinal chemistry. Its rigid, three-dimensional structure combined with two versatile, orthogonal functional groups provides a powerful platform for the design and synthesis of novel small molecules. A deep understanding of its properties, synthesis, and reactivity enables chemists to strategically leverage this scaffold to address key challenges in drug discovery, from improving potency and selectivity to optimizing ADME properties.

References

-

PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information for a relevant synthesis. [Link]

-

Supporting Information. Characterization Data of Products. [Link]

-

Oakwood Chemical. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride. [Link]

-

E-BuyChem. (1s,3r)-methyl-3-aminocyclobutane carboxylate hydrochloride. [Link]

-

ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4 [sigmaaldrich.com]

- 3. (1s,3s)-methyl 3-aminocyclobutane carboxylate hydrochloride | 1212304-86-3 [amp.chemicalbook.com]

- 4. CAS 1212304-86-3: (1s,3s)-methyl 3-aminocyclobutane carbox… [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl | 2470440-57-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3-Aminocyclobutane-1-carbonitrile hydrochloride: A Privileged Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a compelling yet under-documented molecular scaffold with significant potential in medicinal chemistry. While direct literature on this specific compound is nascent, this document synthesizes foundational knowledge of cyclobutane chemistry, nitrile functionalities, and modern synthetic methodologies to present a scientifically grounded prospectus for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Aminocyclobutane Nitrile Moiety

The deliberate incorporation of strained ring systems and versatile functional groups is a cornerstone of modern drug design. This compound emerges as a molecule of interest by combining two pharmacologically significant motifs: the conformationally constrained cyclobutane ring and the versatile nitrile group. The cyclobutane scaffold offers a unique three-dimensional geometry that can effectively mimic peptide turns and explore chemical space not readily accessible by more traditional, flexible aliphatic or aromatic systems.[1] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.

Concurrently, the nitrile group is a highly valued functional group in medicinal chemistry. It can act as a bioisostere for carbonyl, hydroxyl, or carboxyl groups, and even halogen atoms, allowing for fine-tuning of a molecule's physicochemical properties.[2] Nitriles are known to improve pharmacokinetic profiles and can engage in key hydrogen bonding and polar interactions within protein active sites.[3] More than 30 nitrile-containing pharmaceuticals have been approved by the FDA, underscoring the biocompatibility and utility of this functional group.[1] The hydrochloride salt form of the title compound enhances its aqueous solubility, a crucial property for biological testing and formulation.

This guide will delineate the known properties of this compound, propose a robust synthetic strategy, and explore its potential applications in drug discovery based on the established roles of its constituent parts.

Core Compound Identification and Properties

While detailed experimental data for this compound is not extensively published, its fundamental identifiers and basic properties have been established.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1523572-04-4 |

| Molecular Formula | C₅H₉ClN₂ |

| Molecular Weight | 132.59 g/mol |

| Chemical Structure |  |

Note: A 2D structure image would be placed here in a full document.

Proposed Synthetic Pathway and Experimental Protocol

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a conceptualized procedure based on analogous reactions and requires experimental optimization.

Step 1: Protection of the Amino Group (Hypothetical from a precursor amine)

If starting from 3-aminocyclobutane-1-carboxylic acid, the amino group would first be protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Step 2: Conversion of Carboxylic Acid to Primary Amide

-

To a solution of N-Boc-3-aminocyclobutane-1-carboxylic acid (1.0 equiv) in dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv).

-

Stir the mixture for 30 minutes at 0 °C.

-

Bubble ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in methanol, and then allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminocyclobutane-1-carboxamide.

Step 3: Dehydration of the Amide to the Nitrile

-

To a solution of N-Boc-3-aminocyclobutane-1-carboxamide (1.0 equiv) in an appropriate solvent such as DCM or THF at 0 °C, add a dehydrating agent like thionyl chloride (SOCl₂) (1.5 equiv) dropwise.[4]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-aminocyclobutane-1-carbonitrile.

Step 4: Deprotection and Salt Formation

-

Dissolve the crude N-Boc-3-aminocyclobutane-1-carbonitrile in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutics across various disease areas.

As a Bioisostere and Pharmacophore Element

The aminocyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement. This is particularly valuable in designing inhibitors for enzymes and receptors where a specific conformation is required for high-affinity binding. The primary amine offers a site for further functionalization to introduce groups that can interact with specific residues in a binding pocket, such as through hydrogen bonding or salt bridges.

The nitrile group can act as a hydrogen bond acceptor and can participate in polar interactions.[3] Its linear geometry and compact size allow it to probe narrow clefts in protein active sites.[3] Furthermore, the nitrile is a known bioisostere for a carbonyl group and can modulate the electronic properties of a molecule.[2]

In the Development of Covalent Inhibitors

The nitrile group can also serve as a "warhead" for the development of covalent inhibitors.[5] Under specific enzymatic conditions, the nitrile can be activated to react with nucleophilic residues (such as cysteine or serine) in an active site, leading to irreversible or reversible covalent bond formation. This strategy has been successfully employed in the design of highly potent and selective drugs.

As a Privileged Scaffold

The aminocyclobutane motif can be considered a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets.[6] By decorating the 3-aminocyclobutane-1-carbonitrile core with different substituents, libraries of compounds can be generated for screening against a wide range of therapeutic targets.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a conformationally constrained cyclobutane ring and a versatile nitrile functional group offers a wealth of opportunities for the design of novel therapeutics. While detailed experimental data on this specific molecule is limited, the foundational principles of organic synthesis and medicinal chemistry provide a clear roadmap for its preparation and application.

Future research should focus on the development and optimization of a robust synthetic route to make this compound more accessible to the scientific community. Subsequent studies should include full spectroscopic characterization and an exploration of its reactivity. The synthesis of a diverse library of derivatives and their screening against various biological targets will be crucial in unlocking the full therapeutic potential of this intriguing molecular scaffold.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Galdeano, C., & M. G. (2022).

- Li, Z., & Li, J. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2717-2730.

- Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.).

- Wang, Q., & Ma, S. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18886-18892.

- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.).

- Li, Y., et al. (2021). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. The Journal of Organic Chemistry, 86(17), 11775-11786.

- Nitriles: an attractive approach to the development of covalent inhibitors. (2021). RSC Medicinal Chemistry.

- Gaoni, Y. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES.

- Gandini, C., et al. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).

- Chemistry of Nitriles. (2023, January 22). Chemistry LibreTexts.

- Preparation of Nitriles. (2023, January 22). Chemistry LibreTexts.

-

3-Oxocyclobutane-1-carbonitrile. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- studies toward the stereocontrolled synthesis of cyclobutane deriv

-

Master Organic Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

- More efficient methods to convert carboxylic acids to nitriles. (n.d.).

- 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax.

- Carboxylic acid - Nitriles, Synthesis, Reactions. (2025, November 6). Britannica.

- 18: Preparation and reactions of nitriles. (2021, February 5). YouTube.

- Amino Nitriles. (n.d.). Enamine.

- Nitrile synthesis by oxidation, rearrangement, dehydr

- Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (2025, December 19). ACS.

- Exploring pharmacological significance of chalcone scaffold: a review. (2012). Current Medicinal Chemistry.

- N-Boc-1-aminocyclobutanecarboxylic acid synthesis. (n.d.). ChemicalBook.

- Privileged Scaffolds for Library Design and Drug Discovery. (2008). Current Opinion in Chemical Biology, 12(3), 307-316.

-

Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- Methyl (1s,3s)-3-aminocyclobutane-1-carboxylate hydrochloride. (n.d.). Santa Cruz Biotechnology.

- 3-OXO-CYCLOBUTANECARBONITRILE Product Description. (n.d.). ChemicalBook.

- Exploring Pharmacological Significance of Chalcone Scaffold: A Review. (2012).

- Exploring pharmacological significance of chalcone scaffold: a review. (2012). Semantic Scholar.

- A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (2020). Mini-Reviews in Organic Chemistry.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane scaffold, once considered a synthetic curiosity, has emerged as a privileged motif in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. 3-Aminocyclobutane-1-carbonitrile hydrochloride, in particular, serves as a critical building block for a variety of pharmacologically active agents, leveraging its bifunctional nature to enable diverse downstream derivatization. This guide provides a comprehensive overview of a robust synthetic pathway to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound points to a strategy centered around the late-stage introduction of the amine functionality via reductive amination of a ketone precursor. This approach allows for the efficient construction of the cyclobutane core and the nitrile group from readily available starting materials.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid

The synthesis of the pivotal intermediate, 3-oxocyclobutanecarboxylic acid, can be achieved through several reported methods. A common and effective approach involves the hydrolysis and decarboxylation of a protected cyclobutane derivative.[1][2]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This procedure is adapted from established literature methods for the synthesis of cyclobutanone derivatives.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester (1 equivalent) with a 20% aqueous solution of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring for 48-60 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous solution continuously with diethyl ether for 20 hours.

-

Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.

| Reagent | Molar Eq. | Purpose |

| 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester | 1.0 | Starting material |

| 20% Hydrochloric Acid | Excess | Hydrolysis and decarboxylation |

| Diethyl Ether | - | Extraction solvent |

| Anhydrous Magnesium Sulfate | - | Drying agent |

Part 2: Conversion of Carboxylic Acid to Nitrile

The transformation of a carboxylic acid to a nitrile is a fundamental conversion in organic synthesis. Several methods are available, including a one-pot reaction with acetonitrile and sulfuric acid or via an amide intermediate.[4][5][6][7] A practical approach involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.

Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carbonitrile

-

Amide Formation:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir vigorously for 1 hour, then extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutane-1-carboxamide.

-

-

Dehydration to Nitrile:

-

To a solution of 3-oxocyclobutane-1-carboxamide (1 equivalent) in a suitable solvent such as DMF, add a dehydrating agent like phosphorous oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction with ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-oxocyclobutane-1-carbonitrile.

-

| Reagent | Molar Eq. | Purpose |

| Amide Formation | ||

| 3-Oxocyclobutanecarboxylic Acid | 1.0 | Starting material |

| Oxalyl Chloride | 1.2 | Acid to acid chloride conversion |

| DMF (catalytic) | Cat. | Catalyst for acid chloride formation |

| Aqueous Ammonia | Excess | Amine source for amidation |

| Dichloromethane | - | Solvent |

| Dehydration | ||

| 3-Oxocyclobutane-1-carboxamide | 1.0 | Starting material |

| Phosphorous Oxychloride | 1.5 | Dehydrating agent |

| DMF | - | Solvent |

| Ethyl Acetate | - | Extraction solvent |

Part 3: Reductive Amination and Hydrochloride Salt Formation

The final steps involve the key transformation of the ketone to an amine via reductive amination, followed by the formation of the hydrochloride salt to enhance stability and solubility.[8][9][10][11]

Caption: Workflow for the reductive amination and hydrochloride salt formation.

Mechanism of Reductive Amination

The reductive amination proceeds through the initial formation of an imine or iminium ion from the ketone and an ammonia source, which is then reduced by a hydride reagent.[11][12] Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation as it is selective for the iminium ion over the ketone starting material.[8][10]

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Synthesis of this compound

-

Reductive Amination:

-

In a round-bottom flask, dissolve 3-oxocyclobutane-1-carbonitrile (1 equivalent) in methanol.

-

Add ammonium acetate or another ammonia source (e.g., ammonium chloride) in excess (5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the careful addition of 2M HCl until gas evolution ceases.

-

Make the solution basic (pH > 10) with the addition of a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminocyclobutane-1-carbonitrile.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or methanol.[13][14]

-

To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.[15]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

| Reagent | Molar Eq. | Purpose |

| Reductive Amination | ||

| 3-Oxocyclobutane-1-carbonitrile | 1.0 | Starting material |

| Ammonium Acetate | 5.0-10.0 | Ammonia source |

| Sodium Cyanoborohydride | 1.5-2.0 | Reducing agent |

| Methanol | - | Solvent |

| Salt Formation | ||

| 3-Aminocyclobutane-1-carbonitrile | 1.0 | Free base |

| HCl in Diethyl Ether | Excess | Salt formation |

| Diethyl Ether | - | Solvent |

Characterization

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -C≡N, -NH₂, C=O).

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on robust and well-established chemical transformations, ensuring high yields and purity of the final product. By understanding the rationale behind each experimental step, researchers can adapt and optimize this protocol for their specific needs in the pursuit of novel therapeutics.

References

-

McCarty, R. M., & Bandarian, V. (2015). A single enzyme transforms a carboxylic acid into a nitrile through an amide intermediate. Angewandte Chemie International Edition, 54(36), 10627-10629. [Link]

-

ResearchGate. (n.d.). More efficient methods to convert carboxylic acids to nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

ACS Publications. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Catalysis. [Link]

- Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

ACS Green Chemistry Institute. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Reaction Map. (n.d.). Reductive Amination. Retrieved from [Link]

-

YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

-

ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

- Google Patents. (n.d.). US2855428A - Preparation of amino nitriles.

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

-

ACS Publications. (n.d.). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

PubMed. (2013). Synthesis of polycyclic aminocyclobutane systems by the rearrangement of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives. [Link]

-

UI Scholars Hub. (n.d.). Isolation, Purification, and Characterization of Antimicrobial Substances from Endophytic Actinomycetes. Retrieved from [Link]

-

Infoscience. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Retrieved from [Link]

-

PMC - NIH. (n.d.). Purification, Characterization, and Fractionation of the δ-Aminolevulinic Acid Synthesizing Enzymes from Light-Grown Chlamydomonas reinhardtii Cells. Retrieved from [Link]

Sources

- 1. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Preamble: Navigating the Frontier of Novel Compound Characterization

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Aminocyclobutane-1-carbonitrile hydrochloride

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to unraveling the mechanism of action for the novel compound, this compound. It is critical to acknowledge at the outset that, as of the current scientific landscape, dedicated literature elucidating the specific molecular interactions of this compound is scarce. This, however, presents a unique opportunity for discovery.

This guide is therefore structured not as a retrospective summary of established knowledge, but as a prospective roadmap for investigation. We will leverage structure-activity relationships with known analogs to formulate a primary hypothesis and then systematically outline the experimental journey to validate and refine our understanding of its biological activity. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step contributes to a self-validating system of inquiry.

Part 1: Hypothesis Formulation - Learning from a Close Relative

The chemical architecture of this compound, with its strained cyclobutane ring, primary amine, and nitrile group, suggests a high potential for biological activity. In the absence of direct data, we turn to its structural analogs for initial clues. A noteworthy comparator is Methyl 1-amino-3-oxocyclobutane-1-carboxylate hydrochloride . Research has identified this molecule as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, and has demonstrated its ability to induce apoptosis in cancer cells.[1]

The structural similarities between these compounds—namely the aminocyclobutane core—provide a strong foundation for our primary hypothesis:

Primary Hypothesis: this compound may exert its biological effects through the inhibition of one or more cyclin-dependent kinases (CDKs), leading to cell cycle arrest and/or apoptosis.

The nitrile group, a known pharmacophore, could potentially interact with the kinase active site, offering a different binding mode compared to its carboxylate analog. This guide will therefore focus on a systematic approach to testing this CDK-inhibition hypothesis.

Part 2: The Experimental Cascade - A Step-by-Step Investigative Workflow

We will now detail a logical and rigorous experimental workflow designed to test our primary hypothesis and uncover the mechanism of action of this compound.

Initial Cellular Viability and Phenotypic Screening

The first step is to ascertain the compound's general effect on cell viability across a panel of relevant cell lines. This provides a broad understanding of its potency and spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed a panel of cancer cell lines (e.g., a panel representing different tissue origins and genetic backgrounds) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.

Interpreting the Data: A potent IC50 in the nanomolar to low micromolar range would warrant further investigation. Differential sensitivity across the cell line panel may provide early clues about the compound's mechanism (e.g., higher potency in rapidly dividing cells).

Target Engagement and Kinase Profiling

Assuming the compound demonstrates significant cytotoxic activity, the next crucial step is to determine if it directly interacts with our hypothesized targets, the CDKs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: A widely used method is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption in the presence of the compound indicates inhibition.

-

Kinase Panel: Screen the compound against a broad panel of kinases, with a particular focus on the CDK family (CDK1, CDK2, CDK4/6, CDK9, etc.).

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP. Add this compound at a fixed concentration (e.g., 10 µM).

-

Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Add a detection reagent that produces a signal inversely proportional to the amount of remaining ATP.

-

Data Analysis: Calculate the percent inhibition for each kinase. For hits (e.g., >50% inhibition), perform a dose-response curve to determine the IC50 value.

Visualizing the Workflow:

Caption: Hypothesized CDK9 inhibition pathway.

Confirming the Cellular Phenotype

Finally, we need to confirm that the molecular effects translate into the expected cellular outcomes of cell cycle arrest and/or apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells as described for the Western blot protocol.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Expected Outcome: Inhibition of CDKs that regulate cell cycle progression (e.g., CDK2, CDK4/6) would lead to an accumulation of cells in a specific phase (e.g., G1 arrest).

Experimental Protocol: Apoptosis Assay (e.g., Caspase-Glo 3/7)

-

Cell Treatment: Treat cells in a 96-well plate with the compound for 24-48 hours.

-

Reagent Addition: Add the Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

Expected Outcome: An increase in luminescence indicates the activation of effector caspases 3 and 7, a hallmark of apoptosis.

Part 3: Data Synthesis and Path Forward

The culmination of these experiments will provide a robust, multi-faceted understanding of the mechanism of action of this compound.

| Experiment | Parameter Measured | Interpretation of Positive Result |

| MTT Assay | IC50 | The compound is cytotoxic at a specific concentration. |

| Kinase Panel | IC50 against specific kinases | The compound is a direct inhibitor of one or more kinases. |

| Western Blot | Levels of downstream proteins | The compound modulates the activity of the target kinase in a cellular context. |

| Flow Cytometry | Cell cycle phase distribution | The compound induces cell cycle arrest. |

| Caspase-Glo | Caspase 3/7 activity | The compound induces apoptosis. |

Should the results from this workflow fail to support the CDK inhibition hypothesis, the initial kinase panel screen may point towards alternative targets. The beauty of this systematic approach is its adaptability. The principles of target identification, cellular validation, and phenotypic confirmation remain the same, regardless of the specific molecular target.

This guide provides a foundational framework for your investigation. The path of scientific discovery is rarely linear, but with a logical and rigorous experimental cascade, the mechanism of action of this compound can be successfully elucidated.

References

Sources

The Strategic Value of 3-Aminocyclobutane-1-carbonitrile Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: Embracing Three-Dimensionality and Strategic Functionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strategic shift away from predominantly planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds—has gained significant traction. Saturated carbocycles, particularly strained ring systems, have emerged as powerful tools in this endeavor. Among these, the cyclobutane ring offers a unique combination of conformational rigidity and metabolic stability that has captured the attention of medicinal chemists.[1]

This technical guide delves into the potential applications of a specific, yet underexplored, building block: 3-Aminocyclobutane-1-carbonitrile hydrochloride . By dissecting the strategic advantages conferred by both the cyclobutane core and its appended functional groups—a primary amine and a nitrile—we will illuminate its potential as a versatile scaffold for the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative and strategically functionalized building blocks.

The Cyclobutane Core: A Scaffold for Enhanced Drug-Like Properties

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at optimizing multiple molecular properties. Its utility stems from a unique set of structural and chemical characteristics that distinguish it from other cycloalkanes and aromatic systems.

Conformational Restriction and Pre-organization

The cyclobutane ring possesses a significant amount of ring strain (approximately 26 kcal/mol), which results in a puckered or "butterfly" conformation.[2] This inherent rigidity limits the number of accessible conformations compared to more flexible acyclic linkers or larger cycloalkanes. For a drug molecule, this pre-organization can be highly advantageous. By locking a molecule into a bioactive conformation, the entropic penalty upon binding to its biological target is reduced, which can lead to enhanced potency and selectivity.[2] The 1,3-disubstitution pattern on the cyclobutane ring allows for precise spatial orientation of substituents, enabling their optimal placement within a protein's binding pocket.

Metabolic Stability

Aromatic rings, while ubiquitous in medicinal chemistry, are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The replacement of a phenyl ring with a cyclobutane ring can be an effective strategy to block these metabolic hotspots, thereby improving the pharmacokinetic profile of a drug candidate.[3] The C-H bonds of the cyclobutane ring are generally less prone to enzymatic oxidation, leading to increased metabolic stability and potentially a longer in vivo half-life.

Bioisosteric Replacement

The cyclobutane moiety can serve as a bioisostere for other chemical groups, most notably gem-dimethyl groups and aromatic rings.[1][3] This substitution can maintain or improve biological activity while favorably modulating physicochemical properties such as solubility and lipophilicity. The three-dimensional nature of the cyclobutane ring provides a different spatial footprint compared to a flat aromatic ring, which can lead to novel and improved interactions with a biological target.[3]

The Strategic Role of the Amino and Nitrile Functional Groups

The 1,3-disubstitution of the cyclobutane core with an amino and a nitrile group provides two versatile synthetic handles and key pharmacophoric elements.

The Primary Amine: A Gateway to Diverse Functionality

The primary amine of 3-Aminocyclobutane-1-carbonitrile serves as a crucial point for diversification. It can be readily derivatized through a wide range of well-established chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to introduce a vast array of substituents.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This synthetic versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's properties for a specific biological target.

The Nitrile Group: A Versatile Pharmacophore and Bioisostere

The nitrile group is far more than a simple synthetic intermediate; it is a key pharmacophoric feature found in numerous approved drugs.[4] Its utility in medicinal chemistry is multifaceted:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with protein backbones or side chains.[4]

-

Bioisostere for Carbonyl Groups: The nitrile group is a well-established bioisostere for the carbonyl group. This substitution can maintain key polar interactions while altering other properties such as metabolic stability and electronics.[4]

-

Modulator of Physicochemical Properties: The introduction of a nitrile group can influence a molecule's polarity, solubility, and metabolic stability.[4]

-

Covalent Warhead: In certain contexts, the nitrile group can act as a reversible or irreversible covalent warhead, reacting with nucleophilic residues (such as cysteine or serine) in an enzyme's active site. This is a particularly relevant strategy for enzyme inhibitors.[4][5]

Proposed Synthesis of this compound

Figure 1: Proposed synthetic pathway for this compound.

Detailed Proposed Synthetic Protocol

Step 1: Amide Formation from 3-Oxocyclobutane-1-carboxylic acid

-

To a solution of 3-oxocyclobutane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled solution of aqueous ammonia.

-

Stir the reaction mixture until the formation of 3-oxocyclobutane-1-carboxamide is complete.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Dehydration of Amide to Nitrile

-

To a solution of 3-oxocyclobutane-1-carboxamide in a suitable solvent (e.g., acetonitrile), add a dehydrating agent such as phosphorus pentoxide or Burgess reagent.[6][7]

-

Heat the reaction mixture to reflux until the conversion to 3-oxocyclobutane-1-carbonitrile is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude nitrile by column chromatography.

Step 3 & 4: Strecker Synthesis and Hydrolysis

-

To a solution of 3-oxocyclobutane-1-carbonitrile in a suitable solvent (e.g., methanol/water), add ammonium chloride and sodium cyanide.[8][9]

-

Stir the reaction mixture at room temperature. The reaction proceeds via the formation of an imine followed by the addition of cyanide to form a gem-aminonitrile intermediate.

-

Upon completion of the aminonitrile formation, carefully acidify the reaction mixture with hydrochloric acid.

-

Heat the mixture to hydrolyze the gem-aminonitrile to the desired 3-aminocyclobutane-1-carbonitrile.[8]

-

Cool the reaction mixture and neutralize with a base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 5: Hydrochloride Salt Formation

-

Dissolve the crude 3-aminocyclobutane-1-carbonitrile in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Physicochemical Properties and Characterization

| Property | Estimated Value | Rationale/Reference |

| Molecular Formula | C₅H₉ClN₂ | - |

| Molecular Weight | 132.60 g/mol | - |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts |

| Solubility | Soluble in water, methanol | Presence of polar functional groups and salt form |

| pKa (amine) | ~9-10 | Similar to other cyclic amines |

| logP | < 1 | The nitrile and protonated amine contribute to polarity |

Characterization of the synthesized compound would involve a suite of standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the substitution pattern. The complex splitting patterns in the ¹H NMR spectrum would provide information about the stereochemistry of the substituents.[1][13]

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base and its fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the amine (N-H), nitrile (C≡N), and cyclobutane (C-H) bonds.

-

Elemental Analysis: To determine the elemental composition and confirm the purity of the hydrochloride salt.

Potential Applications in Medicinal Chemistry: Case Studies and Future Directions

The 3-aminocyclobutane-1-carbonitrile scaffold is a promising starting point for the development of inhibitors for several important drug targets. The combination of a rigid core, a versatile amino group for SAR exploration, and a pharmacologically active nitrile group opens up numerous possibilities.

Cysteine Protease Inhibitors (e.g., Cathepsins)

Cysteine proteases, such as the cathepsins, play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. Nitrile-containing compounds have been extensively explored as reversible covalent inhibitors of these enzymes.[5][14] The nitrile group acts as an electrophilic "warhead" that is attacked by the catalytic cysteine residue in the enzyme's active site.[4]

The 3-aminocyclobutane-1-carbonitrile core could be elaborated to generate potent and selective cathepsin inhibitors. The amino group can be acylated with various moieties to occupy the S1, S2, and S3 pockets of the enzyme, thereby driving potency and selectivity. The rigid cyclobutane scaffold would serve to optimally position these substituents for binding.

Figure 2: Conceptual binding mode of a 3-aminocyclobutane-1-carbonitrile-based cathepsin inhibitor.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a key target in the treatment of type 2 diabetes. Several approved DPP-IV inhibitors feature a nitrile group that reversibly interacts with the catalytic serine residue in the active site. The aminocyclobutane moiety could serve as a rigid scaffold to mimic the dipeptide substrate of DPP-IV, with the amino group and the nitrile positioned to interact with key residues in the active site.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of tyrosine kinases that are critical for cytokine signaling and are implicated in a range of inflammatory and autoimmune diseases. Several JAK inhibitors incorporate a cyclobutane moiety to impart conformational rigidity and improve pharmacokinetic properties.[15][16] The 3-aminocyclobutane-1-carbonitrile scaffold could be utilized to develop novel JAK inhibitors, where the amino group is functionalized to interact with the hinge region of the kinase, and the nitrile group could be oriented to form interactions with other parts of the ATP-binding pocket.

Hypothetical Experimental Protocol: Library Synthesis for SAR Studies

To illustrate the utility of this compound as a scaffold, the following is a general protocol for the parallel synthesis of an amide library.

Figure 3: Workflow for the synthesis of an amide library from the core scaffold.

Objective: To synthesize a diverse library of amide derivatives of 3-aminocyclobutane-1-carbonitrile for screening against a target of interest.

Materials:

-

This compound

-

A diverse set of carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

96-well reaction block

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF.

-

Prepare stock solutions of each carboxylic acid in anhydrous DMF in a 96-well plate.

-

Prepare stock solutions of HATU and DIPEA in anhydrous DMF.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add the carboxylic acid stock solution.

-

Add the this compound stock solution to each well.

-

Add the HATU stock solution, followed by the DIPEA stock solution to each well.

-

-

Reaction and Workup:

-

Seal the reaction block and shake at room temperature for 12-16 hours.

-

Quench the reactions by adding water to each well.

-

Extract the products using a liquid-liquid extraction workflow with ethyl acetate.

-

Evaporate the solvent to yield the crude amide derivatives.

-

-

Purification and Analysis:

-

Purify the compounds using high-throughput parallel purification techniques such as preparative HPLC-MS.

-

Characterize the final compounds by LC-MS and NMR to confirm identity and purity.

-

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The strategic combination of a conformationally constrained cyclobutane core with a synthetically versatile primary amine and a pharmacologically relevant nitrile group provides a powerful platform for the design of novel therapeutics. Its potential applications span multiple target classes, including proteases and kinases, where the unique properties of this scaffold can be leveraged to achieve enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds such as 3-aminocyclobutane-1-carbonitrile are poised to play an increasingly important role in the future of drug discovery.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 15. BR112012020693B1 - CYCLLOBUTAN AND METHYLCYCLOBUTAN DERIVATIVES AS JANUS KINASE INHIBITORS AND COMPOSITION THAT UNDERSTANDS - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Core Topic: Characterization of 3-Aminocyclobutane-1-carbonitrile hydrochloride: A Methodological Approach to Solubility and Stability Profiling

An In-depth Technical Guide for the Pharmaceutical Scientist

Foreword: The Rationale for Comprehensive Characterization

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to the clinic is paved with rigorous scientific evaluation. Small, functionalized building blocks like 3-aminocyclobutane-1-carbonitrile hydrochloride are of significant interest due to their rigid, three-dimensional scaffold, which can offer unique pharmacological properties. However, before its full potential can be realized, a foundational understanding of its physicochemical properties is paramount. This guide provides a detailed, methodology-focused framework for characterizing two of the most critical parameters: solubility and stability.

As a hydrochloride salt, enhanced aqueous solubility is anticipated, yet this must be quantified across a physiologically relevant pH range.[1] Stability, the ability of the compound to resist chemical degradation under various environmental stresses, is not merely a quality metric but a crucial determinant of its viability as a drug candidate. It dictates formulation strategies, storage conditions, and shelf-life.[2]

This document is structured not as a static data sheet, but as a dynamic guide for the laboratory scientist. It explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative regulatory and scientific principles.

Part 1: Aqueous Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[3] For ionizable compounds like this compound, solubility is often pH-dependent. Therefore, a comprehensive assessment requires evaluation in various aqueous media. We will employ the gold-standard equilibrium solubility method, often referred to as the shake-flask method, for its accuracy and reliability in determining thermodynamic solubility.[4]

Rationale for Solvent Selection

To simulate the physiological journey of an orally administered drug, we will assess solubility in media that mimic the gastrointestinal tract and systemic circulation:

-

0.1 N HCl (pH ~1.2): Represents the acidic environment of the stomach.

-

pH 4.5 Acetate Buffer: Simulates the conditions of the upper small intestine.

-

pH 6.8 Phosphate Buffer: Represents the environment of the lower small intestine.

-

pH 7.4 Phosphate Buffered Saline (PBS): Mimics physiological blood plasma pH.

-

Deionized Water: Serves as a baseline reference.

Experimental Workflow for Equilibrium Solubility

The following diagram outlines the systematic process for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg, ensuring solid remains undissolved) to separate 2 mL glass vials.

-

Solvent Addition: Add 1 mL of each selected aqueous medium (0.1 N HCl, buffers, water) to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. The extended time ensures that a true equilibrium between the solid and dissolved states is achieved.[5]

-

Sample Collection & Preparation: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.45 µm chemically compatible syringe filter (e.g., PVDF or PTFE) to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.[6]

-

Quantification: Prepare serial dilutions of the filtrate with the HPLC mobile phase. Analyze the samples using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

-

Data Reporting: The solubility is reported in µg/mL or mg/mL.

Data Presentation: Solubility Profile

The results should be summarized in a clear, concise table.

| Solvent Medium | pH | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| 0.1 N Hydrochloric Acid | 1.2 | Experimental Value | Experimental Value |

| Acetate Buffer | 4.5 | Experimental Value | Experimental Value |

| Phosphate Buffer | 6.8 | Experimental Value | Experimental Value |

| Phosphate Buffered Saline | 7.4 | Experimental Value | Experimental Value |

| Deionized Water | ~7.0 | Experimental Value | Experimental Value |

Part 2: Intrinsic Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development. It is designed to accelerate the chemical degradation of a drug substance to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[7] The International Council for Harmonisation (ICH) guidelines Q1A(R2) provide the regulatory framework for this process.[8] Our objective is to achieve a target degradation of 5-20% of the parent compound, as this provides sufficient degradants for detection without being so excessive that secondary degradation complicates the analysis.[9]

The Centrality of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[10] It must be able to separate the parent peak from any degradation products, process impurities, and excipients.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful tool for this purpose.[13][14] The entire forced degradation study is predicated on having a robust HPLC method.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the comprehensive workflow for conducting a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocols for Stress Conditions

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like water or a water/acetonitrile mixture) and the solid compound should be stressed. A control sample, stored at 2-8°C, must be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Treat the drug solution with 0.1 N HCl.

-

Heat at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the aliquot with an equivalent amount of 0.1 N NaOH.[9]

-

-

Base Hydrolysis:

-

Treat the drug solution with 0.1 N NaOH.

-

Heat at 60°C.

-

Withdraw aliquots at time points.

-

Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature.

-

Monitor at various time points, as oxidation can be rapid.

-

-

Thermal Degradation:

-

Place the solid compound in a stability oven at 80°C.

-

Place the drug solution in a stability oven at 80°C.

-

Analyze samples after a set duration (e.g., 24, 48, 72 hours).

-

-

Photolytic Degradation:

Data Presentation: Stability Summary

The results of the forced degradation study should be compiled into a comprehensive summary table.

| Stress Condition | Parameters | Time | % Degradation | No. of Degradants | Observations (e.g., RRT of Major Degradant) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | Experimental Value | Experimental Value | e.g., 0.85 |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 h | Experimental Value | Experimental Value | e.g., 0.72, 0.91 |

| Oxidation | 3% H₂O₂, RT | 4 h | Experimental Value | Experimental Value | e.g., 1.15 |

| Thermal (Solid) | 80°C | 72 h | Experimental Value | Experimental Value | e.g., No significant degradation |

| Thermal (Solution) | 80°C | 72 h | Experimental Value | Experimental Value | e.g., 0.85 |

| Photolytic (Solid) | ICH Q1B | - | Experimental Value | Experimental Value | e.g., No significant degradation |

| Photolytic (Solution) | ICH Q1B | - | Experimental Value | Experimental Value | e.g., 1.24 |

Conclusion and Forward Look

This guide provides the essential, actionable protocols for a comprehensive evaluation of the solubility and stability of this compound. The successful execution of these experiments will yield a robust data package that is fundamental for any further drug development activities. The solubility profile will inform formulation science, while the stability data underpins the development of a validated, stability-indicating analytical method—a non-negotiable requirement for regulatory submissions.[2][15] This foundational knowledge is critical for de-risking the compound and enabling its progression through the pharmaceutical development pipeline.

References

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- International Journal of Pharmaceutical Sciences and Research.

- Journal of Pharmaceutical and Biomedical Analysis.

- AxisPharm. Solubility Test.

- Veeprho.

- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review.

- International Journal of Pharma and Bio Sciences.

- ResearchGate. (PDF)

- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Pharmaguideline.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

- National Center for Biotechnology Information.

- IVT Network.

- International Journal of Advanced Research in Science, Communication and Technology.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Benchchem.

Sources

- 1. Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl | 2470440-57-2 | Benchchem [benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ijpsr.com [ijpsr.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. biopharminternational.com [biopharminternational.com]

Spectroscopic Characterization of 3-Aminocyclobutane Derivatives: A Technical Guide

Disclaimer: The following guide provides a detailed analysis of the expected spectroscopic data for cis-3-Aminocyclobutane-1-carboxylic acid hydrochloride as a representative example. Extensive searches for experimental spectroscopic data (NMR, IR, MS) for the specifically requested 3-Aminocyclobutane-1-carbonitrile hydrochloride did not yield any publicly available results. Therefore, this document serves as an illustrative guide for researchers, scientists, and drug development professionals working with similar aminocyclobutane scaffolds, employing predicted data and established spectroscopic principles.

Introduction